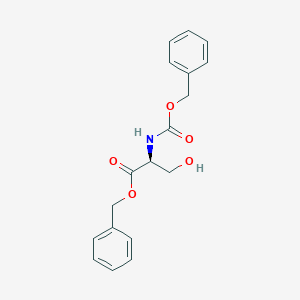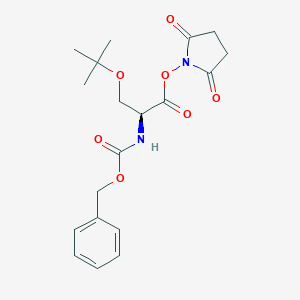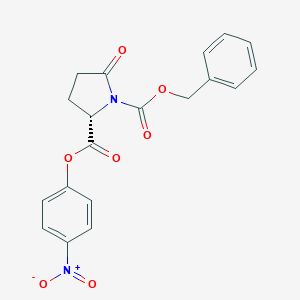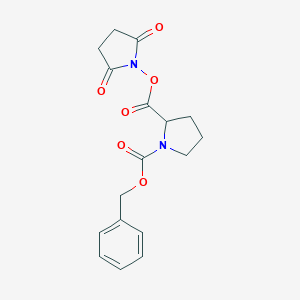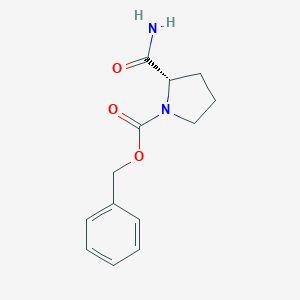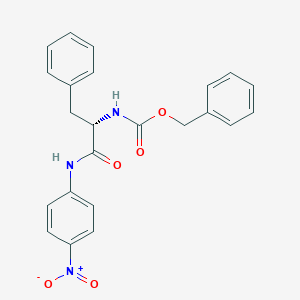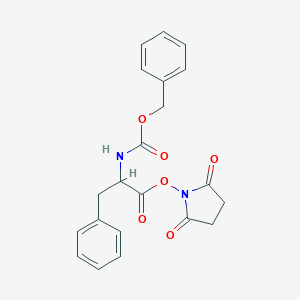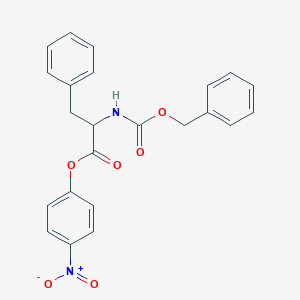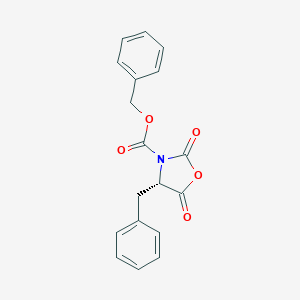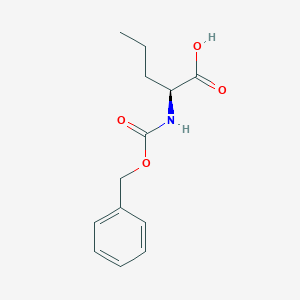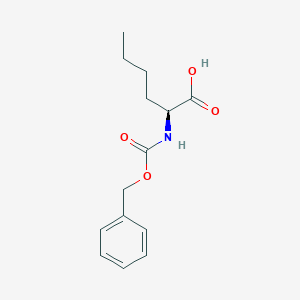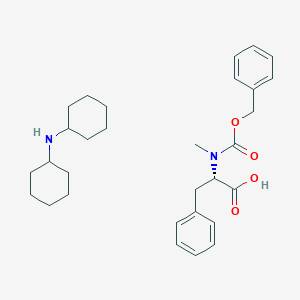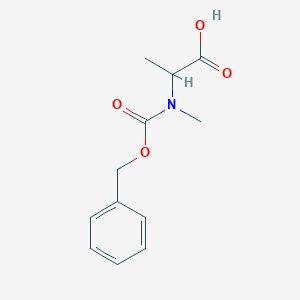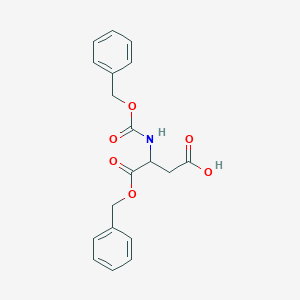
Z-Asp-OBzl
説明
Z-Asp-OBzl is an aspartic acid derivative . It is recognized to be beneficial as ergogenic dietary substances . It is a compound useful in organic synthesis .
Synthesis Analysis
Z-Asp-OBzl is used as an educt for the synthesis of homoserine derivatives . It is also used in the preparation of other products .
Molecular Structure Analysis
The molecular formula of Z-Asp-OBzl is C19H19NO6 . The molecule contains a total of 46 bonds. There are 27 non-H bond(s), 15 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) and 1 hydroxyl group(s) .
Chemical Reactions Analysis
Z-Asp-OBzl is used in organic synthesis . It is used in the preparation of other products .
Physical And Chemical Properties Analysis
Z-Asp-OBzl is a colourless solid . It has a molecular weight of 357.36 . The melting point is 83-85°C, and the predicted boiling point is 583.5±50.0 °C . The predicted density is 1.293±0.06 g/cm3 . It is soluble in acetone, chloroform, DMSO, ether, and methanol .
科学的研究の応用
Chemical Synthesis
This compound finds its use in chemical synthesis, aiding in the construction of diverse organic compounds, which may have potential applications in materials science .
Proteomics
In proteomics, Z-Asp-OBzl can be used for sample manipulation during mass spectrometry, which is essential for protein analysis and identification .
Chromatography
It also plays a role in chromatography, where it may be used as a standard or reagent to help separate and analyze complex mixtures .
Peptide Synthesis
Z-Asp-OBzl is involved in peptide synthesis, particularly in liquid phase peptide (short chain polypeptide) and solid phase peptide (long chain polypeptide) production .
Safety and Hazards
Z-Asp-OBzl is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .
特性
IUPAC Name |
(3S)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOZWZKJQRBZRH-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426388 | |
| Record name | Z-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asp-OBzl | |
CAS RN |
4779-31-1 | |
| Record name | Z-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Z-Asp-OBzl frequently used in peptide synthesis?
A1: Z-Asp-OBzl serves as a valuable building block in peptide synthesis due to its protected functional groups. The benzyloxycarbonyl (Z) group safeguards the amine group, while the benzyl ester (OBzl) protects the side chain carboxyl group of aspartic acid. This dual protection strategy prevents unwanted side reactions during peptide chain assembly. [, , , , ]
Q2: Can you provide an example of Z-Asp-OBzl's application in synthesizing a biologically relevant peptide?
A3: Absolutely. Z-Asp-OBzl played a crucial role in the total synthesis of the octadecapeptide representing the entire amino acid sequence of porcine β-melanocyte-stimulating hormone. Researchers utilized Z-Asp-OBzl, alongside other protected amino acid derivatives, to assemble the peptide chain successfully. This synthesis showcases the applicability of Z-Asp-OBzl in constructing complex peptides with biological activity. []
Q3: Beyond traditional peptide synthesis, are there other applications of Z-Asp-OBzl derivatives?
A4: Yes, researchers have explored the use of Z-Asp-OBzl derivatives in materials science. For instance, a polyhedral oligomeric silsesquioxane (POSS) core-based aspartate derivative dendrimer, POSS-Z-Asp(OBzl), has demonstrated self-assembly properties in various solvents. This molecule formed gels with distinct morphologies and mechanical properties depending on the solvent polarity, highlighting its potential in creating advanced materials. []
Q4: The research mentions the use of catalytic transfer hydrogenation in conjunction with Z-Asp-OBzl. What is the significance of this technique?
A5: Catalytic transfer hydrogenation is a mild and efficient method for removing protecting groups like Z and OBzl from peptides after synthesis. Researchers successfully employed this technique to synthesize a ¹⁴C-labeled pentapeptide containing Z-Asp(OBzl). This method offers a valuable alternative to traditional, potentially harsher, deprotection strategies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



